molecular formula C10H21N3O B7986297 (R)-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone

(R)-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone

Cat. No.: B7986297
M. Wt: 199.29 g/mol
InChI Key: GGTNWKZULZQEOT-SNVBAGLBSA-N
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Description

®-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring substituted with an ethanone group and an aminoethylmethylamino side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Ethanone Group: The ethanone group can be introduced via an acylation reaction using an appropriate acylating agent like acetyl chloride.

    Attachment of the Aminoethylmethylamino Side Chain: This step involves the nucleophilic substitution of the piperidine ring with 2-aminoethylmethylamine under basic conditions.

Industrial Production Methods

Industrial production of ®-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethylmethylamino side chain, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides, under basic or neutral conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone: The enantiomer of the compound, which may have different biological activities.

    1-(3-(Dimethylamino)piperidin-1-yl)ethanone: A structurally similar compound with a dimethylamino group instead of the aminoethylmethylamino side chain.

    1-(3-(Diethylamino)piperidin-1-yl)ethanone: Another analog with a diethylamino group.

Uniqueness

®-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone is unique due to its specific stereochemistry and the presence of the aminoethylmethylamino side chain, which can influence its biological activity and interactions with molecular targets.

Properties

IUPAC Name

1-[(3R)-3-[2-aminoethyl(methyl)amino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-9(14)13-6-3-4-10(8-13)12(2)7-5-11/h10H,3-8,11H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTNWKZULZQEOT-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H](C1)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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